molecular formula C14H26N2O B8494258 N-[2-Methyl-4-(piperidin-1-yl)pentan-2-yl]prop-2-enamide CAS No. 55079-96-4

N-[2-Methyl-4-(piperidin-1-yl)pentan-2-yl]prop-2-enamide

Cat. No. B8494258
CAS No.: 55079-96-4
M. Wt: 238.37 g/mol
InChI Key: JKQZKTYYAVEQNA-UHFFFAOYSA-N
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Patent
US03979441

Procedure details

Following the procedure of Example 1, a mixture of 201 parts (1 mole) of N-(1,1-dimethyl-3-oxobutyl)-3-methoxypropionamide, 170 parts (2 moles) of piperidine, 0.5 parts of platinum oxide and 1 part of dimethylammonium perchlorate is hydrogenated in the Parr apparatus, starting at a pressure of 70 psi. and recharging when the pressure has reached 39 psi. The product is pyrolyzed with sodium hydroxide to yield the desired N-(1,1-dimethyl-3-piperidinobutyl)acrylamide.
[Compound]
Name
201
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(1,1-dimethyl-3-oxobutyl)-3-methoxypropionamide
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Name
dimethylammonium perchlorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:8][C:9](=[O:14])[CH2:10][CH2:11]OC)([CH3:7])[CH2:3][C:4](=O)[CH3:5].[NH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.Cl([O-])(=O)(=O)=O.C[NH2+]C.[OH-].[Na+]>[Pt]=O>[CH3:1][C:2]([NH:8][C:9](=[O:14])[CH:10]=[CH2:11])([CH3:7])[CH2:3][CH:4]([N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[CH3:5] |f:2.3,4.5|

Inputs

Step One
Name
201
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N-(1,1-dimethyl-3-oxobutyl)-3-methoxypropionamide
Quantity
1 mol
Type
reactant
Smiles
CC(CC(C)=O)(C)NC(CCOC)=O
Name
Quantity
2 mol
Type
reactant
Smiles
N1CCCCC1
Name
dimethylammonium perchlorate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].C[NH2+]C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C)N1CCCCC1)(C)NC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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